molecular formula C13H17NO3 B12514921 Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate

Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate

Cat. No.: B12514921
M. Wt: 235.28 g/mol
InChI Key: OLPCTTHFIYQZMU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate is a chemical compound with the CAS registry number 1174045-74-9 . It is characterized by the molecular formula C13H17NO3 and has a molecular weight of 235.28 g/mol . The compound has been described in its supplied state as a yellow oil . This substance is categorized as a derivative of 3-oxopropanoate (also known as a β-ketoester derivative), a class of compounds that serve as versatile intermediates and building blocks in synthetic organic chemistry . Compounds within the 3-oxopropanoate family are frequently employed in various synthetic pathways, including the formation of heterocyclic structures and complex molecular frameworks . Researchers utilize these intermediates in the development of novel compounds for applications in medicinal chemistry and materials science . This product is intended for research and development purposes only. It is not designed, tested, or approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-methyl-3-(N-methylanilino)-3-oxopropanoate

InChI

InChI=1S/C13H17NO3/c1-4-17-13(16)10(2)12(15)14(3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3

InChI Key

OLPCTTHFIYQZMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Alkylation of Ethyl 3-(Methyl(phenyl)amino)-3-Oxopropanoate

This method introduces the 2-methyl group via α-alkylation of the β-ketoamine precursor.

Reaction Overview

Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate undergoes alkylation with methyl iodide (MeI) under basic conditions to yield the target compound. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) serves as the base, deprotonating the α-carbon to facilitate nucleophilic attack by MeI.

Stepwise Protocol
  • Synthesis of Ethyl 3-(Methyl(phenyl)amino)-3-Oxopropanoate

    • React ethyl acetoacetate with methyl(phenyl)amine under acidic or basic conditions (e.g., HCl or NaH).
    • Purify via column chromatography (hexane/EtOAc gradients).
  • α-Alkylation with Methyl Iodide

    • Dissolve the β-ketoamine in tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Add NaH (1–2 equivalents) at 0°C, followed by MeI (1.1–1.2 equivalents).
    • Stir at ambient temperature for 1–2 hours.
  • Purification

    • Quench the reaction with saturated NH₄Cl, extract with ethyl acetate, and dry over MgSO₄.
    • Perform flash chromatography (hexane/EtOAc = 3:1) to isolate the product.
Parameter Value Source
Reaction Temperature 0°C → RT (1–2 hours)
Base NaH or KOtBu
Yield >85% (after purification)
Purity >95% (HPLC)

Bromination and Substitution

This approach involves brominating the α-position of ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate, followed by methyl substitution.

Key Steps

  • α-Bromination

    • Treat ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate with N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a radical initiator (e.g., AIBN).
    • The bromine adds regioselectively to the α-carbon, forming ethyl 2-bromo-3-(methyl(phenyl)amino)-3-oxopropanoate.
  • Methyl Substitution

    • React the brominated intermediate with methyl magnesium bromide (Grignard reagent) or methyl lithium.
    • However, direct substitution is challenging due to steric hindrance. Alternative methods involve cross-coupling reactions (e.g., Suzuki), though this is less documented for this substrate.
Challenges and Limitations
  • Steric Hindrance : The β-ketoamine group may hinder nucleophilic attack at the α-position.
  • Side Reactions : Over-bromination or decomposition of the ester under harsh conditions.

Palladium-Catalyzed Hydrogenation

This method is employed for deprotection or functional group transformations in intermediates.

Example Protocol

  • Benzyl Group Deprotection

    • React ethyl 2-(benzyl(methyl)amino)-3-(methyl(phenyl)amino)-3-oxopropanoate with 10% Pd/C under H₂ gas.
    • Stir in ethyl acetate for 3 hours, then filter through Celite®.
  • Workup

    • Extract with ethyl acetate, dry, and concentrate under vacuum.
Parameter Value Source
Catalyst 10% Pd/C
Reaction Time 3 hours
Yield >90% (after purification)

Cyclization and Rearrangement

Cyclization reactions are used to generate heterocyclic derivatives, which may be precursors to the target compound.

Procedure Outline

  • Cyclization with Cu(OAc)₂
    • React methyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate with Cu(OAc)₂·H₂O and KOtBu in DMF at 110°C.
    • This forms a dihydroindole derivative, which can be hydrolyzed or modified to yield the ester.
Mechanistic Insight
  • Copper-Mediated Cyclization : Oxidative coupling of the amine and α-methyl group forms a six-membered ring.
  • Limitations : Requires high temperatures and may produce by-products.

Alternative Routes: Mannich Reaction

The Mannich reaction introduces the methyl(phenyl)amino group into ethyl acetoacetate.

Theoretical Pathway

  • React Ethyl Acetoacetate

    • Condense with methyl(phenyl)amine and formaldehyde under acidic conditions.
    • Form the β-ketoamine intermediate.
  • α-Methylation

    • Alkylate the α-carbon as described in Method 1.
Advantages
  • Versatility : Suitable for diverse amines and esters.
  • Mild Conditions : Avoids harsh reagents.

Critical Analysis of Methods

Method Advantages Disadvantages
Alkylation (Method 1) High yield, scalable Requires anhydrous conditions
Bromination (Method 2) Direct α-functionalization Steric hindrance, side reactions
Hydrogenation (Method 3) Clean deprotection Limited to benzyl-protected amines
Mannich Reaction (Method 5) Flexible for analog synthesis Formaldehyde toxicity concerns

Spectroscopic Characterization

Key data for confirming the structure:

Technique Key Signals Source
¹H NMR δ 1.23 (t, J = 7.1 Hz, CH₃), 3.30 (s, NCH₃), 4.16 (q, J = 7.1 Hz, OCH₂)
¹³C NMR δ 165–177 (C=O ester), 83–85 (α-C)
IR 1660–1670 cm⁻¹ (amide C=O), 1740–1746 cm⁻¹ (ester C=O)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The ester and amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate (328)
  • Structure : Lacks the 2-methyl group present in the target compound.
  • Synthesis : Prepared via acid-catalyzed condensation, yielding 78% as a colorless oil .
  • ¹H-NMR : δ 1.29 (t, CH₃), 3.43 (s, CH₂), 4.23 (q, CH₂CH₃), and a carboxylic acid proton at δ 10.64 .
Ethyl 2-bromo-3-(methyl(phenyl)amino)-3-oxopropanoate
  • Structure : Bromine substitution at the 2-position.
  • Synthesis : Generated via Selectfluor®-mediated bromination (99% yield) .
  • ¹³C-NMR : δ 177.0 (C=O), 165.5 (C-Br), 142.3 (aromatic) .
  • Application : Enhanced electrophilicity at the 2-position facilitates cross-coupling reactions .
Ethyl 2-fluoro-3-(methyl(phenyl)amino)-3-oxopropanoate
  • Structure : Fluorine at the 2-position.
  • ¹H-NMR : δ 5.21 (d, J = 48.1 Hz, CH-F) .
  • Key Feature : Fluorine’s electronegativity stabilizes the β-keto ester, improving metabolic stability in pharmacological contexts .

Ester Group Modifications

tert-Butyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate (335)
  • Structure : tert-Butyl ester replaces ethyl.
  • Synthesis : 73% yield via alkylation with methyl iodide .
  • Impact : Increased steric bulk improves hydrolytic stability, making it suitable for prolonged storage or acidic reaction conditions .
Methyl 2-methyl-3-[methyl(phenyl)amino]-3-oxopropanoate
  • Structure : Methyl ester instead of ethyl.
  • Application : Shorter alkyl chain reduces lipophilicity (logP ≈ 1.2 vs. 2.0 for ethyl), influencing bioavailability .

Aromatic and Amino Group Modifications

Ethyl 3-[(4-bromophenyl)amino]-3-oxopropanoate
  • Structure : 4-Bromo substitution on the phenyl ring.
  • Synthesis : 85% yield via copper-catalyzed cyclization .
  • Utility : Bromine enhances halogen bonding in crystal engineering .
Ethyl 3-((2-benzyl-3-methoxy-3-oxopropyl)amino)-3-oxopropanoate (2a)
  • Structure: Benzyl and methoxy groups on the amino side chain.
  • ¹H-NMR : δ 3.72 (s, OCH₃), 4.87 (m, NH) .
  • Application : Used in peptide mimetics due to its bulky substituents .

Comparative Data Table

Compound Name Substituents Yield (%) Key Spectral Data (¹H-NMR) Application Reference
Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate 2-Me, N(Me)Ph 69 δ 3.20 (s, CH₂), 3.31 (s, NCH₃) Heterocyclic synthesis
Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate None at 2-position 78 δ 10.64 (s, CO₂H) Acid-catalyzed condensations
Ethyl 2-bromo-3-(methyl(phenyl)amino)-3-oxopropanoate 2-Br 99 δ 5.44 (s, CH-Br) Cross-coupling reactions
tert-Butyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate tert-Butyl ester 73 δ 1.19 (s, C(CH₃)₃) Hydrolysis-resistant intermediates
Ethyl 3-[(4-bromophenyl)amino]-3-oxopropanoate 4-Br on phenyl 85 δ 7.48–7.27 (m, ArH) Crystal engineering

Key Research Findings

Steric and Electronic Effects: The 2-methyl group in the target compound enhances steric shielding, reducing unwanted side reactions compared to its non-methylated analog .

Halogenation Impact : Bromine and fluorine at the 2-position significantly alter electrophilicity, enabling regioselective functionalization .

Ester Group Influence : tert-Butyl esters exhibit superior stability under acidic conditions, whereas methyl esters offer reduced lipophilicity for drug design .

Biological Activity

Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions. The following general reaction scheme illustrates this process:

Ethyl Acetoacetate+AmineEthyl 2 methyl 3 methyl phenyl amino 3 oxopropanoate\text{Ethyl Acetoacetate}+\text{Amine}\rightarrow \text{Ethyl 2 methyl 3 methyl phenyl amino 3 oxopropanoate}

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi. For instance, a study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In particular, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

Case Study: MCF-7 Cell Line
In a study assessing the effects of this compound on MCF-7 cells, researchers observed:

  • IC50 Value : 25 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via caspase-3 activation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Cyclooxygenase Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression.
  • Reactive Oxygen Species Scavenging : It demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
  • Half-life : Approximately 4 hours, indicating a moderate duration of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-methyl-3-(methyl(phenyl)amino)-3-oxopropanoate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via α-functionalization of ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate using Selectfluor® as a fluorinating agent under transition-metal-free conditions. Key steps include:

  • Reacting the precursor with NaOtBu and ZnCl₂ in diethyl ether, followed by Selectfluor® to introduce substituents at the α-position .
  • Purification via flash chromatography (e.g., hexane/EtOAc gradients) improves yields to >85% .
  • Optimization Tip : Adjust stoichiometry of ZnCl₂ (1:1 molar ratio to substrate) and reaction temperature (ambient to 110°C) to minimize side products.

Q. How can spectroscopic data (NMR, IR, HRMS) be interpreted to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H-NMR : Key signals include a triplet for the ethyl ester (δ ~1.23 ppm, J = 7.1 Hz) and a singlet for the N-methyl group (δ ~3.30 ppm) .
  • ¹³C-NMR : Carbonyl carbons (C=O) appear at δ ~165–177 ppm, while the quaternary α-carbon resonates at δ ~83–85 ppm in fluorinated derivatives .
  • IR : Strong absorption bands at 1660–1670 cm⁻¹ (amide C=O) and 1740–1746 cm⁻¹ (ester C=O) confirm functional groups .
  • HRMS : Calculate exact mass using [M+Na]⁺ adducts (e.g., m/z 344.1468 for C₁₇H₂₃NNaO₅) and compare with experimental data .

Advanced Research Questions

Q. What mechanistic pathways govern the α-functionalization of this compound, and how do catalysts influence selectivity?

  • Methodological Answer :

  • The reaction proceeds via a radical or electrophilic pathway depending on reagents. For example, Selectfluor® generates an electrophilic fluorine species, enabling α-fluorination .
  • Copper catalysts (e.g., Cu(OAc)₂·H₂O) promote cyclization reactions by facilitating C–N bond formation, as seen in indole synthesis (85% yield) .
  • Experimental Design : Use radical traps (TEMPO) or isotopic labeling (D₂O) to confirm intermediates.

Q. How do substituents on the phenyl ring or ester group affect the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance electrophilic reactivity at the α-carbon, as shown in fluorination studies .
  • Bulkier ester groups (e.g., tert-butyl) reduce steric hindrance in cyclization reactions, improving yields by 15–20% compared to ethyl esters .
  • Data Table :
SubstituentReaction TypeYield (%)Reference
-OCH₃Fluorination88
-ClCyclization78

Q. What computational methods are suitable for modeling the compound’s conformational stability or reaction transition states?

  • Methodological Answer :

  • Use DFT calculations (B3LYP/6-31G*) to model transition states for α-functionalization or cyclization.
  • Compare computed IR spectra with experimental data to validate conformers .
  • Software: Gaussian or ORCA for energy minimization; VMD for visualization.

Q. How can contradictory spectral data (e.g., split signals in NMR) be resolved for derivatives of this compound?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify rotameric equilibria causing split signals .
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton environments in fluorinated derivatives .

Application-Oriented Questions

Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd/BINAP) can induce stereochemistry during α-functionalization .
  • Case Study : Ethyl (S,E)-3-((4-methoxybenzyl)amino)-3-oxopropanoate achieved 93% ee using a chiral DMAP derivative .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer :

  • Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester or amide groups .
  • Degradation Pathways : Hydrolysis under acidic conditions yields 3-(methyl(phenyl)amino)-3-oxopropanoic acid, detectable via LC-MS .

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